NSC 34089
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Overview
Description
NSC 34089: is an organic compound with the molecular formula C12H10ClNO It consists of a chlorophenyl group and a pyridinyl group attached to a methanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of NSC 34089 can be achieved through several methods. One common approach involves the reaction of 2-chlorobenzaldehyde with 2-pyridylmagnesium bromide (a Grignard reagent) in an anhydrous ether solvent. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the desired product .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as copper or palladium, can also enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions: NSC 34089 undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: NSC 34089 is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules .
Biology: In biological research, this compound is used to study the interactions between small molecules and biological targets. It can be employed in assays to investigate enzyme inhibition or receptor binding .
Medicine: It may serve as a lead compound for the design of drugs targeting specific enzymes or receptors .
Industry: In the industrial sector, this compound is used in the production of agrochemicals and other specialty chemicals. Its derivatives may possess herbicidal or pesticidal properties .
Mechanism of Action
The mechanism of action of NSC 34089 involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis .
Comparison with Similar Compounds
(4-Chlorophenyl)(pyridin-2-yl)methanol: Similar structure but with the chlorine atom in the para position.
(2-Bromophenyl)(pyridin-2-yl)methanol: Similar structure but with a bromine atom instead of chlorine.
(2-Chlorophenyl)(pyridin-3-yl)methanol: Similar structure but with the pyridinyl group in the 3-position.
Uniqueness: NSC 34089 is unique due to the specific positioning of the chlorine atom and the pyridinyl group, which can influence its reactivity and binding properties. This unique structure may result in distinct biological activities and chemical reactivity compared to its analogs .
Properties
CAS No. |
6238-67-1 |
---|---|
Molecular Formula |
C12H10ClNO |
Molecular Weight |
219.66 g/mol |
IUPAC Name |
(2-chlorophenyl)-pyridin-2-ylmethanol |
InChI |
InChI=1S/C12H10ClNO/c13-10-6-2-1-5-9(10)12(15)11-7-3-4-8-14-11/h1-8,12,15H |
InChI Key |
JJLLLHORCIVGMC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(C2=CC=CC=N2)O)Cl |
Origin of Product |
United States |
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